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Compound of Interest

Compound Name: De-N-methylpamamycin-593B

Cat. No.: B1250201

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-N-methylpamamycin-593B is a macrocyclic dilactone belonging to the pamamycin family
of natural products, which are known for their diverse biological activities. These compounds
are produced by actinomycetes, notably Streptomyces alboniger. The structural
characterization of these complex molecules is crucial for understanding their structure-activity
relationships and for guiding synthetic and semi-synthetic efforts in drug discovery. This
technical guide provides a summary of the spectroscopic data for De-N-methylpamamycin-
593B, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Note on Data Availability: Detailed, publicly accessible spectroscopic data for De-N-
methylpamamycin-593B is limited. The following sections provide a representative overview.
For definitive structural confirmation, it is recommended to consult the primary literature on the
isolation and characterization of pamamycin derivatives.

Chemical Structure and Properties

e Molecular Formula: C34Hs9NO7

e Molecular Weight: 593.83 g/mol
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o Description: De-N-methylpamamycin-593B is a 16-membered macrocyclic dilactone. It is a
derivative of the more widely studied pamamycins, from which it differs by the absence of an
N-methyl group.

Spectroscopic Data
Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental
composition of a compound. For De-N-methylpamamycin-593B, high-resolution mass
spectrometry (HRMS) would be employed to confirm its molecular formula.

lon Calculated m/z Observed m/z Technique
[M+H]* 594.4313 Data not available ESI-HRMS
[M+Na]* 616.4132 Data not available ESI-HRMS

Table 1: Representative Mass Spectrometry Data for De-N-methylpamamycin-593B. The
observed m/z values would be obtained from experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The following tables represent the expected *H and 3C NMR chemical shifts for the
core structure of a pamamycin analogue. The specific shifts for De-N-methylpamamycin-593B
may vary slightly. The most notable expected difference in the tH NMR spectrum compared to
its N-methylated counterpart would be the absence of a signal corresponding to the N-methyl
protons (typically around & 2.2-2.5 ppm).

1H NMR Data (Representative)
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. Chemical Shift (3, o Coupling Constant
Position Multiplicity
ppm) (J, Hz)

Data not publicly
available for De-N-
methylpamamycin-
593B

Table 2: Representative *H NMR Data. A complete table would list all proton signals and their

characteristics.

13C NMR Data (Representative)

Position Chemical Shift (3, ppm)

Data not publicly available for De-N-

methylpamamycin-593B

Table 3: Representative 13C NMR Data. A complete table would list all carbon signals.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic
analysis of pamamycin-class compounds. Specific parameters would be optimized for De-N-
methylpamamycin-593B.

Isolation and Purification

o Fermentation:Streptomyces alboniger is cultured in a suitable production medium to induce

the biosynthesis of pamamycins.

o Extraction: The culture broth is typically extracted with an organic solvent such as ethyl

acetate to isolate the secondary metabolites.

o Chromatography: The crude extract is subjected to a series of chromatographic separations,
which may include silica gel chromatography, reversed-phase chromatography (C18), and
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high-performance liquid chromatography (HPLC) to yield the pure De-N-methylpamamycin-
593B.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an electrospray ionization (ESI) source is commonly used.

o Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol
or acetonitrile) at a low concentration (e.g., 1 pg/mL).

o Data Acquisition: The sample is infused into the mass spectrometer, and data is acquired in
positive ion mode to observe protonated ([M+H]*) and sodiated ([M+Na]*) adducts.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire
high-resolution spectra.

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCIs, CDsOD, or DMSO-ds).

o Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:

IH NMR

[¢]

o 1BC NMR
o Correlation Spectroscopy (COSY) to identify proton-proton couplings.

o Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly
attached carbons.

o Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon
correlations, which is crucial for assembling the molecular structure.

Workflow and Data Analysis
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like De-N-methylpamamycin-593B.
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« To cite this document: BenchChem. [Spectroscopic Elucidation of De-N-methylpamamycin-
593B: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1250201#spectroscopic-data-of-de-n-
methylpamamycin-593b-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

